molecular formula C19H23N5O2 B2466567 1,3-dimethyl-7-(1-phenylethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1105244-63-0

1,3-dimethyl-7-(1-phenylethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2466567
CAS No.: 1105244-63-0
M. Wt: 353.426
InChI Key: WESUXQVXSJSQCN-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(1-phenylethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(1-phenylethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine and 1-phenylethylamine.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures (50-100°C) with appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(1-phenylethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like ethanol or water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(1-phenylethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound could intercalate into nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

Uniqueness

1,3-dimethyl-7-(1-phenylethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives. Its pyrrolidinyl and phenylethyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1,3-dimethyl-7-(1-phenylethyl)-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-13(14-9-5-4-6-10-14)24-15-16(20-18(24)23-11-7-8-12-23)21(2)19(26)22(3)17(15)25/h4-6,9-10,13H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESUXQVXSJSQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=C(N=C2N4CCCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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